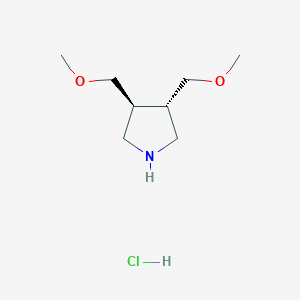

(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride

Description

(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine hydrochloride is a stereochemically defined pyrrolidine derivative characterized by two methoxymethyl groups at the 3S and 4S positions of the pyrrolidine ring, with a hydrochloride counterion. Pyrrolidine derivatives are widely studied for their applications in asymmetric catalysis, medicinal chemistry, and as intermediates in organic synthesis. The stereochemistry of this compound is critical, as it influences both physical properties (e.g., solubility, melting point) and biological activity .

Properties

IUPAC Name |

(3S,4S)-3,4-bis(methoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-10-5-7-3-9-4-8(7)6-11-2;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPVHJUZPTYXPK-WSZWBAFRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCC1COC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CNC[C@H]1COC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Substitution Reaction: Methoxymethyl groups are introduced at the 3 and 4 positions of the pyrrolidine ring through a substitution reaction. This can be achieved using methoxymethyl chloride in the presence of a base such as sodium hydride.

Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the (3S,4S) configuration.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the stereochemical purity and overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.

Substitution: The methoxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine.

Reduction: (3S,4S)-3,4-Bis(hydroxymethyl)pyrrolidine.

Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl groups enhance its binding affinity and selectivity towards these targets, facilitating various biochemical processes. The compound’s chiral nature also plays a crucial role in its biological activity, as it can interact stereospecifically with chiral centers in biological molecules.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent position and stereochemistry significantly alter biological and catalytic properties. For example, the (3S,4S) configuration in the target compound may enhance binding to chiral receptors compared to (2S,5S) isomers .

- Hydrochloride salts improve aqueous solubility, making them preferable for pharmaceutical formulations compared to free bases .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, (R)-3-(Methoxymethyl)pyrrolidine hydrochloride (CAS 955400-18-7) is readily soluble in polar solvents .

- Thermal Stability : Pyrrolidine derivatives with bulky substituents (e.g., 2,5-bis(methoxymethyl)) show lower melting points (~35–37°C) compared to simpler analogs .

Biological Activity

(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride is a chiral compound notable for its applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring with methoxymethyl substituents at the 3 and 4 positions, which enhance its biological activity and binding affinity to various molecular targets. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The methoxymethyl groups increase the compound's binding affinity, allowing it to engage in various biochemical processes. Its chiral nature also facilitates stereospecific interactions with biological molecules, enhancing its efficacy in pharmacological applications.

Biological Applications

- Medicinal Chemistry :

-

Biochemical Assays :

- Employed as a ligand in enzyme mechanism studies.

- Its unique structure allows it to be utilized in various biochemical assays to probe molecular interactions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition : Research indicates that derivatives of pyrrolidine compounds exhibit significant inhibitory effects on various kinases. For instance, modifications to the pyrrolidine scaffold can enhance selectivity for specific targets like CK1 enzymes .

- Drug Discovery : A study demonstrated that certain pyrrolidine derivatives showed promising activity against GRP40 receptors, suggesting that structural modifications can lead to enhanced agonistic properties .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the spatial arrangement of substituents on the pyrrolidine ring significantly influences biological activity. The presence of specific functional groups can enhance pharmacological efficacy while reducing off-target effects .

Comparative Analysis

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | High binding affinity to enzymes | Chiral compound used in drug synthesis |

| (3R,4R)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride | Structure | Lower activity compared to (3S,4S) | Enantiomer with opposite stereochemistry |

| (3S,4S)-3,4-Bis(hydroxymethyl)pyrrolidine;hydrochloride | Structure | Reduced binding affinity | Hydroxymethyl groups instead of methoxymethyl |

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine hydrochloride to maximize yield and stereochemical purity?

Methodological Answer: Key parameters include:

- Catalyst selection : Acetic acid is commonly used as a catalyst in analogous pyrrolidine syntheses to stabilize intermediates .

- Solvent systems : Acetic anhydride or water may be employed, depending on the step (e.g., hydrolysis vs. cyclization). Evidence suggests prolonged reaction times (2–3 hours) at 50–100°C improve intermediate stability .

- pH control : Adjusting pH to 8 during hydrolysis steps ensures proper deprotection of methoxymethyl groups, as seen in related pyrrolidine derivatives .

- Temperature gradients : Gradual heating (e.g., 0–50°C) minimizes side reactions during salt formation with hydrochloric acid .

Q. Q2. How can researchers verify the purity of (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine hydrochloride post-synthesis?

Methodological Answer:

- Clarity and color tests : Dissolve 1.0 g in water; a clear, colorless solution indicates absence of insoluble impurities .

- Heavy metal analysis : Use Method 1 (USP) with ≤30 ppm lead detection limits, as applied to structurally similar hydrochlorides .

- pH profiling : A pH of 2.5–3.5 in aqueous solution aligns with protonated pyrrolidine derivatives, confirming correct salt formation .

- HPLC validation : Reverse-phase chromatography with UV detection (210–254 nm) resolves stereoisomers, critical for verifying (3S,4S) configuration .

Advanced Research Questions

Q. Q3. How can stereochemical integrity be maintained during large-scale synthesis of (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine hydrochloride?

Methodological Answer:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)-proline derivatives) to enforce (3S,4S) stereochemistry, as demonstrated in analogous pyrrolidine syntheses .

- Kinetic resolution : Optimize reaction rates to favor the desired diastereomer, leveraging temperature-sensitive equilibria observed in methoxymethyl-protected intermediates .

- In-line monitoring : Employ real-time NMR or polarimetry to detect stereochemical drift during critical steps like cyclization or salt formation .

Q. Q4. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses of this compound?

Methodological Answer:

- Stepwise yield analysis : Isolate and quantify intermediates (e.g., methoxymethyl-protected precursors) to identify bottlenecks. For example, hydrolysis steps often incur 10–20% losses due to incomplete deprotection .

- Side-product profiling : Use LC-MS to detect byproducts (e.g., over-methylated derivatives), which may form under excessive methoxymethylation conditions .

- Solvent optimization : Replace water with polar aprotic solvents (e.g., DMF) during sensitive steps to reduce hydrolysis-induced yield drops .

Q. Q5. What advanced techniques are recommended for characterizing the solid-state structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the (3S,4S) configuration unequivocally, as applied to related pyrrolidine hydrochlorides with methoxy groups .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, critical for storage stability, given the hydrophilic nature of methoxymethyl substituents .

- Solid-state NMR : Analyze crystallinity and hydrogen-bonding networks, which influence solubility and bioavailability .

Q. Q6. How can researchers mitigate degradation during long-term storage of (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine hydrochloride?

Methodological Answer:

- Desiccant use : Store under argon with molecular sieves to prevent hydrolysis of methoxymethyl groups .

- Temperature control : Maintain at –20°C in amber vials to avoid photolytic cleavage, as recommended for light-sensitive pyrrolidine derivatives .

- Stability testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to establish shelf-life parameters .

Data Analysis and Contradiction Resolution

Q. Q7. How should conflicting NMR data (e.g., split signals) be interpreted for this compound?

Methodological Answer:

- Variable-temperature NMR : Resolve dynamic effects (e.g., chair flipping in pyrrolidine rings) by acquiring spectra at 25°C and –40°C .

- COSY/NOESY experiments : Identify through-space correlations between methoxymethyl protons and the pyrrolidine backbone to confirm substituent orientation .

- Deuterated solvent screening : Use CDCl₃ vs. D₂O to assess solvent-induced conformational changes .

Q. Q8. What statistical methods are appropriate for analyzing batch-to-batch variability in stereochemical purity?

Methodological Answer:

- Principal Component Analysis (PCA) : Correlate process parameters (e.g., reaction time, temperature) with chiral HPLC outcomes to identify critical variables .

- Design of Experiments (DoE) : Apply factorial designs to optimize stereoselectivity, leveraging data from analogous syntheses .

- Control charts : Monitor enantiomeric excess (EE%) across batches to detect systemic deviations from ±2% tolerance limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.